molecular formula C9H9F12O4P B3042307 Tris(2,2,3,3-tetrafluoropropyl)phosphate CAS No. 563-10-0

Tris(2,2,3,3-tetrafluoropropyl)phosphate

Cat. No.: B3042307
CAS No.: 563-10-0
M. Wt: 440.12 g/mol
InChI Key: YZQXAGZTJRSUJT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Electrochemical Systems Research

The incorporation of fluorine into organic molecules imparts unique and highly desirable characteristics for electrochemical applications. The high electronegativity of fluorine atoms can significantly enhance the oxidative stability of organic solvents and additives, a critical factor in the development of high-voltage lithium-ion batteries. researchgate.net Fluorination can also improve the thermal stability of materials and reduce their flammability, directly addressing key safety concerns associated with battery technologies.

Furthermore, fluorinated compounds play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of electrodes. A robust and effective SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability of the battery. The presence of fluorine in electrolyte components can lead to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is known for its excellent insulating properties and ability to stabilize the electrode-electrolyte interface.

Overview of Phosphate (B84403) Esters as Functional Materials

Phosphate esters are a versatile class of organic compounds that have found widespread use as functional materials in various industrial applications. In the context of electrochemical systems, their primary role has been as effective flame retardants. The inherent flame-retardant properties of phosphate esters can significantly improve the safety of lithium-ion batteries by suppressing the combustion of flammable organic electrolytes. chemfish.com

Beyond their flame-retardant capabilities, phosphate esters can also contribute to the electrochemical performance of batteries. They can act as electrolyte additives that enhance the stability of the cathode-electrolyte interphase (CEI), particularly in high-voltage applications. By forming a protective layer on the cathode surface, these additives can mitigate the degradation of both the electrode material and the electrolyte, leading to improved capacity retention and cycling performance.

Specific Academic Context of Tris(2,2,3,3-tetrafluoropropyl)phosphate (4F-TPrP) in Current Research

This compound, abbreviated as 4F-TPrP, is a specific fluorinated organophosphate that has garnered interest in academic research as a potential multifunctional electrolyte additive. It combines the flame-retardant properties of the phosphate group with the electrochemical benefits imparted by the fluorinated alkyl chains.

While extensive research has been conducted on its close analog, Tris(2,2,2-trifluoroethyl)phosphate (TFP), which has demonstrated significant improvements in electrolyte non-flammability and battery performance, specific detailed studies on 4F-TPrP are emerging. The research on 4F-TPrP is situated within the broader effort to develop safer and more stable electrolytes for high-energy-density lithium-ion batteries. Scientists are investigating its potential to simultaneously act as a flame retardant and an electrolyte stabilizer, contributing to the development of batteries that are both high-performing and inherently safer. The structural similarities to well-studied compounds like TFP provide a strong basis for its investigation, with the expectation that the tetrafluoropropyl groups may offer unique advantages in terms of electrochemical stability and SEI formation.

Interactive Data Table: Properties of this compound (4F-TPrP)

PropertyValue
Chemical Formula C9H9F12O4P
CAS Number 563-10-0
Molecular Weight 440.12 g/mol
Appearance Colorless Liquid
Boiling Point 225-226 °C
Density 1.6±0.1 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,2,3,3-tetrafluoropropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F12O4P/c10-4(11)7(16,17)1-23-26(22,24-2-8(18,19)5(12)13)25-3-9(20,21)6(14)15/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXAGZTJRSUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F12O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-10-0
Record name 1-Propanol, 2,2,3,3-tetrafluoro-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Structural Variations of Tris 2,2,3,3 Tetrafluoropropyl Phosphate

Established Synthetic Pathways for Fluorinated Phosphate (B84403) Esters

The synthesis of fluorinated phosphate esters is a cornerstone of organofluorine chemistry. These methods are designed to efficiently introduce fluoroalkyl groups onto a central phosphate core, yielding compounds with tailored properties.

A primary and widely employed method for synthesizing trialkyl and triaryl phosphate esters involves the reaction of phosphorus oxychloride (POCl₃) with corresponding alcohols or phenols. This methodology is readily adapted for the synthesis of fluorinated phosphate esters, including Tris(2,2,3,3-tetrafluoropropyl)phosphate.

POCl₃ + 3 HOCH₂CF₂CF₂H → P(O)(OCH₂CF₂CF₂H)₃ + 3 HCl

This process is highly effective for producing a variety of symmetric phosphate esters. The reaction is driven by the formation of the stable phosphate ester and the removal of the HCl byproduct.

The efficiency and outcome of the reaction between phosphorus oxychloride and fluorinated alcohols can be significantly influenced by the choice of catalyst and solvent system. While not a catalyst in the traditional sense, an acid scavenger or acceptor is crucial for driving the reaction to completion by neutralizing the HCl byproduct.

Commonly used acid acceptors include tertiary amines such as triethylamine (B128534) or pyridine. These bases react with the liberated HCl to form an ammonium (B1175870) salt, preventing reversible reactions and protecting acid-sensitive functional groups.

The choice of solvent is also critical. The solvent must be inert to the reactants and byproducts and should facilitate the reaction by dissolving the starting materials. Dichloromethane (DCM) and toluene (B28343) are frequently used solvents for this type of synthesis. The selection of the solvent can affect the reaction temperature, rate, and the ease of product purification. For instance, the reaction temperature is often controlled at low levels (e.g., below 0°C) during the dropwise addition of phosphorus oxychloride to manage the exothermic nature of the reaction.

Table 1: Representative Reaction Conditions for Fluorinated Phosphate Ester Synthesis
ParameterCondition 1Condition 2
Fluorinated Alcohol2,2,2-Trifluoroethanol2,2,2-Trifluoroethanol
Phosphorus SourcePhosphorus OxychloridePhosphorus Oxychloride
Acid AcceptorPyridineTriethylamine
SolventTolueneDichloromethane (DCM)
Initial Temperature-7°C-8°C

Comparative Analysis of Structural Derivatives

The degree of fluorination in the alkyl chains of a phosphate ester has a profound impact on its electronic properties, stability, and reactivity. The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect.

This electron-withdrawing effect propagates along the carbon chain to the phosphate core, increasing the electrophilicity of the phosphorus atom. This can make the phosphate more susceptible to nucleophilic attack, although steric hindrance from the bulky fluoroalkyl groups can sometimes counteract this effect. Furthermore, increasing the fluorine content generally enhances the thermal and oxidative stability of the molecule. Studies on fluorinated electrolytes have shown that a higher degree of fluorination can be beneficial for electrochemical performance and stability in applications like lithium-ion batteries. rsc.orgrsc.org The incorporation of fluorine is also a well-known strategy to reduce flammability. researchgate.net

Table 2: Influence of Fluorination Degree on Organophosphate Properties
PropertyLow Fluorination DegreeHigh Fluorination Degree
Electrophilicity of PhosphorusModerateIncreased
Thermal StabilityGoodExcellent
Hydrolytic StabilityVariableGenerally Increased
FlammabilityReducedSignificantly Reduced

The architecture of the fluoroalkyl group, specifically whether it is linear or branched, also plays a crucial role in determining the physicochemical properties of the resulting phosphate ester. While this compound itself contains linear fluoroalkyl chains, a comparative analysis with hypothetical branched isomers highlights key differences.

Branched isomers of per- and polyfluoroalkyl substances (PFAS) have been found to exhibit different physical properties compared to their linear counterparts. eurofins.se Branched isomers are often more polar and hydrophilic. frontiersin.orgresearchgate.net This difference in polarity affects properties such as boiling point, viscosity, and solubility. In the context of organophosphates, branching in the fluoroalkyl chains would increase steric hindrance around the central phosphorus atom, potentially slowing down rates of reaction or altering interactions with other molecules. From a materials science perspective, linear chains tend to pack more efficiently, which can influence melting points and crystalline structures, whereas branched structures may lead to more amorphous materials.

Table 3: Comparison of Linear vs. Branched Fluoroalkyl Group Characteristics
CharacteristicLinear Fluoroalkyl GroupBranched Fluoroalkyl Group
Molecular PackingMore efficientLess efficient
Steric Hindrance at P-centerLowerHigher
Polarity/HydrophilicityLowerHigher frontiersin.orgresearchgate.net
Adsorption to SolidsPreferential researchgate.netLess preferential researchgate.net

Electrochemical Research Applications of Tris 2,2,3,3 Tetrafluoropropyl Phosphate in Rechargeable Battery Technologies

Role as an Electrolyte Component in Lithium-Ion Batteries (LIBs)

Tris(2,2,3,3-tetrafluoropropyl)phosphate, also referred to as 4F-TPrP, has been identified in scientific literature and patents as a potential additive or co-solvent for non-aqueous electrolytes in lithium-ion batteries. Current time information in Lamoille County, US.uow.edu.au Its primary proposed function is to enhance the safety characteristics of the electrolyte, particularly by reducing its flammability.

Function as Flame-Retardant Additive

The incorporation of phosphorus and fluorine into a single molecule makes this compound a candidate for a flame-retardant additive. fx361.cc Patents have described its use as a component in nonaqueous electrolytes for lithium-ion batteries, particularly those employing high-voltage cathodes (i.e., operating up to 5 V). uow.edu.au In such applications, it is suggested for use at concentrations ranging from approximately 0.2% to 10% by weight of the electrolyte. uow.edu.au

While detailed experimental studies exclusively on the flame-retardant mechanism of this compound are not widely available in the reviewed literature, the general mechanisms for phosphorus-based flame retardants in LIB electrolytes are well-understood. They typically operate through two primary modes:

Gas Phase Inhibition: In the event of a thermal runaway, the phosphate (B84403) compound can vaporize and decompose. The resulting phosphorus-containing radicals (e.g., PO•, HPO•) are released into the gas phase where they act as scavengers, interrupting the chain reactions of combustion. They effectively trap highly reactive H• and OH• radicals, which are essential for sustaining the flame, thereby extinguishing it.

Condensed Phase Barrier Formation: Some phosphate additives can form a protective, insulating layer of polyphosphoric acid on the surface of the battery components during a high-temperature event. This layer acts as a physical barrier, limiting the transfer of heat and preventing the flammable electrolyte components from fueling the fire.

A study by Murmann et al., as cited in a review, reportedly investigated the flame-retardant effects of tripropyl phosphates with varying degrees of fluorination, which would include this compound. fx361.cc However, the primary data from this specific study, detailing the precise mechanisms for this compound, were not available in the searched literature.

The Self-Extinguishing Time (SET) is a critical metric used to quantify the flammability of an electrolyte. It measures the time a sample continues to burn after being ignited. Current time information in Lamoille County, US.fx361.cc A lower SET value indicates a less flammable and therefore safer electrolyte. fx361.cc

While a PhD thesis lists this compound in a table of potential flame retardants, it does not provide specific SET data for this compound. Current time information in Lamoille County, US. Similarly, a review article references a study by Murmann et al. that investigated the flame-retardant effects of fluorinated tripropyl phosphates, which would likely include SET measurements. fx361.cc However, specific, verifiable data tables detailing the SET of electrolytes containing this compound could not be retrieved from the available search results.

Electrochemical Performance Characterization in LIB Systems

Anodic Stability Investigations

The stability of the anode, particularly in the presence of a liquid electrolyte, is paramount for the longevity and safety of lithium-ion batteries. The performance of TFPFP in this regard is critically evaluated by examining its contribution to the formation and properties of the Solid Electrolyte Interphase (SEI).

Upon the initial charging of a lithium-ion battery, a passivation layer known as the Solid Electrolyte Interphase (SEI) forms on the anode surface. This layer is a result of the reductive decomposition of electrolyte components. The composition and morphology of the SEI are critical as they govern the subsequent electrochemical performance, including cycle life and rate capability.

Research into fluorinated electrolyte additives suggests that their decomposition products can contribute significantly to the formation of a stable and robust SEI. Specifically, the presence of fluorine-containing species is often associated with the formation of lithium fluoride (B91410) (LiF) within the SEI. An LiF-rich SEI is believed to enhance the mechanical stability and reduce the electronic conductivity of the passivation layer, thereby effectively suppressing further electrolyte decomposition. While detailed studies specifically isolating the decomposition products of this compound on graphite (B72142) and lithium metal anodes are limited, the general principle of fluorinated additives suggests that TFPFP would participate in the SEI formation, potentially leading to a more stable interface compared to standard carbonate-based electrolytes. The tetrafluoropropyl groups in the TFPFP molecule are expected to be the primary source of fluorine for the formation of inorganic SEI components.

A key challenge, particularly with graphite anodes, is the phenomenon of solvent co-intercalation, where solvent molecules are inserted into the graphite layers along with lithium ions. This process can lead to the exfoliation of the graphite structure and rapid capacity degradation. A well-formed and stable SEI is crucial in preventing direct contact between the electrolyte solvent and the graphite, thus mitigating co-intercalation.

The use of fluorinated compounds as co-solvents or additives has been shown to be an effective strategy to suppress solvent co-intercalation. osti.govrsc.org By preferentially decomposing on the anode surface, additives like TFPFP can form a protective SEI that acts as a physical barrier. This barrier allows for the passage of lithium ions while blocking the larger solvent molecules. The effectiveness of TFPFP in this role would depend on the uniformity and integrity of the SEI it helps to create. A robust, solvent-derived SEI can prevent the structural damage associated with co-intercalation, thereby enhancing the cycling stability and lifespan of the graphite anode. osti.gov

Cathodic Stability and Interfacial Film Formation

Similar to the anode, the interface between the cathode and the electrolyte is a critical area where performance degradation can occur, especially at high operating voltages. The formation of a protective layer, known as the Cathode Electrolyte Interphase (CEI), is essential for stabilizing this interface.

At the cathode surface, particularly at high potentials, electrolyte components can undergo oxidative decomposition. The CEI is formed from the products of these oxidation reactions. An ideal CEI should be electronically insulating but ionically conductive, preventing continuous electrolyte oxidation while allowing for efficient lithium-ion transport.

Phosphate-based additives, including fluorinated variants, are known to interact with the cathode surface. researchgate.net Compounds similar to TFPFP, such as tris(2,2,2-trifluoroethyl)phosphite (TTFP), have been studied for their role in CEI formation. rsc.orgornl.govresearchgate.net It is proposed that these molecules can be oxidized on the cathode surface, contributing to a stable passivation layer. rsc.orgresearchgate.net This layer can modify the surface chemistry of the cathode, potentially passivating it against further electrolyte oxidation. rsc.org The decomposition of TFPFP at the cathode is expected to yield phosphate and fluoride species, which can integrate into the CEI, enhancing its protective properties. The formation of a stable CEI is crucial for mitigating degradation mechanisms that occur at high voltages. nih.govarxiv.org

A significant degradation mechanism for cathode materials like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Cobalt Oxide (LCO) is the dissolution of transition metals into the electrolyte. nih.gov These dissolved metal ions can migrate to the anode and poison the SEI, leading to increased impedance and capacity fade.

The formation of a robust CEI can act as a barrier to suppress the dissolution of transition metals from the cathode lattice. atomiclayerdeposition.com By physically separating the active cathode material from the electrolyte, the CEI can minimize direct contact and subsequent chemical reactions that lead to metal dissolution. The presence of a TFPFP-derived CEI, potentially rich in stable phosphate and fluoride compounds, could effectively mitigate this issue. For instance, studies on similar phosphite (B83602) additives have shown they can interact with the cathode surface, although they may not completely passivate it against electrolyte oxidation. rsc.orgresearchgate.net However, the modification of the surface film can still play a role in reducing the extent of transition metal dissolution, thereby improving the long-term stability of the battery.

Below is a table summarizing the potential effects of this compound based on the functions of similar fluorinated phosphate additives in lithium-ion batteries.

Electrode Interfacial Layer Potential Role of this compound Anticipated Benefit
Anode (Graphite, Li Metal)Solid Electrolyte Interphase (SEI)Contributes to the formation of a stable, likely LiF-rich, SEI through reductive decomposition.Improved interfacial stability; suppression of continuous electrolyte decomposition.
Anode (Graphite)Solid Electrolyte Interphase (SEI)Forms a protective barrier that prevents solvent molecules from intercalating into the graphite structure.Prevention of graphite exfoliation; enhanced cycling stability and longevity.
Cathode (NMC, LCO)Cathode Electrolyte Interphase (CEI)Participates in the formation of a protective CEI via oxidative decomposition.Increased stability at high voltages; reduced parasitic reactions with the electrolyte.
Cathode (NMC, LCO)Cathode Electrolyte Interphase (CEI)Creates a physical barrier that limits the dissolution of transition metal ions into the electrolyte.Reduced capacity fade; improved long-term cycle life of the battery.

Following a comprehensive search for scientific literature and research data, information specifically detailing the electrochemical research applications of This compound in rechargeable battery technologies as per the requested outline could not be located.

The search results did not yield studies on its performance in half-cells (Li/NCM, Li/Graphite), full-cells (NCM/Graphite), or its rate capability and high-voltage applications. Similarly, no data was found regarding its use in sodium-ion battery (NIB) electrolyte formulations or its interfacial chemistry with sodium-based anodes like hard carbon and antimony, or cathodes such as Prussian White.

Research is available for structurally related but chemically distinct compounds, such as Tris(2,2,2-trifluoroethyl)phosphate (TFEP) and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TFEPE). However, in adherence to the strict requirement of focusing solely on this compound, the findings related to these other compounds cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed findings and data tables for the specified compound.

Application in Sodium-Ion Batteries (NIBs)

Electrochemical Performance Metrics in NIB Systems

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data detailing the electrochemical performance metrics of this compound when used as an electrolyte additive or solvent in Sodium-Ion Battery (NIB) systems. While research into fluorinated phosphate compounds as flame-retardant additives in battery technologies is an active field, the focus has largely been on lithium-ion batteries and on structurally similar but distinct molecules.

Notably, a closely related compound, Tris(2,2,2-trifluoroethyl) phosphate (TFEP), has been investigated for its application in NIBs. Studies on TFEP provide insights into how fluorinated organophosphates might behave in a sodium-ion electrochemical environment. Research has shown that TFEP-based electrolytes can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode, a critical factor for ensuring battery longevity and safety.

For instance, in a study utilizing a TFEP-based electrolyte with a hard carbon anode, promising results were observed in terms of cycling stability and coulombic efficiency. The hard carbon anode in a 0.9 M sodium bis(fluorosulfonyl)imide (NaFSI) in TFEP electrolyte demonstrated high capacity retention after numerous cycles. Specifically, a full cell composed of a hard carbon anode and a Na3V2(PO4)3 (NVP) cathode with this electrolyte exhibited a capacity retention of 89.2% after 300 cycles. This suggests that the presence of TFEP facilitates a robust electrochemical system.

The initial coulombic efficiency (ICE) is another critical metric for evaluating the performance of electrolytes in NIBs. In systems containing TFEP, the ICE of hard carbon anodes has been reported to be favorable, indicating that the initial irreversible capacity loss, often associated with SEI formation, is well-controlled. For example, a Na/HC half-cell with a TFEP-based electrolyte achieved an initial coulombic efficiency of approximately 80%.

Rate capability, which measures a battery's ability to perform at different charging and discharging speeds, has also been assessed in TFEP-containing NIBs. While specific data for this compound is unavailable, the performance of TFEP-based systems suggests that such fluorinated phosphates can support reasonable rate performances, though they may not always match the performance of conventional carbonate-based electrolytes.

Although direct data for this compound is not available, the detailed research findings for the analogous compound, Tris(2,2,2-trifluoroethyl) phosphate, are presented in the table below to provide a contextual understanding of the potential performance of such fluorinated phosphate electrolytes in NIBs.

Electrolyte Composition Anode/Cathode Initial Coulombic Efficiency (%) Capacity Retention Rate Capability
0.9 M NaFSI in TFEPHC/NVPApprox. 80% (Na/HC half-cell)89.2% after 300 cycles-
1 M NaClO4 in TFEP with TFEP co-solventHC/NFPP80.5% (Na/HC half-cell)96.2% after 200 cyclesGood rate performance

Spectroscopic and Advanced Characterization of Tris 2,2,3,3 Tetrafluoropropyl Phosphate in Electrolyte Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to probe the local chemical environment and interactions between different components in a liquid electrolyte. nih.govkaust.edu.sa By analyzing the chemical shifts of specific nuclei (e.g., ¹H, ⁷Li, ¹⁹F, ³¹P), researchers can gain detailed insights into the solvation structure of lithium ions (Li⁺), including the coordination of solvent molecules and anions to the Li⁺ cation. nih.govnih.gov

Raman Spectroscopy for Molecular Interactions and Solvation Environment Characterization

Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular vibrations, making it highly sensitive to changes in molecular structure, chemical bonding, and the local chemical environment within an electrolyte. thermofisher.com It is particularly useful for studying ion-solvent and ion-ion interactions. researchgate.net

When Tris(2,2,3,3-tetrafluoropropyl)phosphate or similar compounds are added to an electrolyte, Raman spectroscopy can identify changes in the vibrational modes of the solvent, the anion, and the additive itself. For example, in studies involving the similar compound tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFEP), Raman peaks corresponding to "free" TFEP molecules (not coordinated to Li⁺) can be distinguished from those of Li⁺-solvated TFEP. researchgate.net The relative intensity of these peaks can be used to quantify the degree of interaction between the fluorinated phosphate and lithium ions at various salt concentrations. researchgate.net This technique helps to clarify the role of the additive in the electrolyte's solvation structure, complementing findings from NMR. researchgate.net

Table 1: Representative Raman Peak Analysis for a Fluorinated Phosphate-Based Electrolyte

Species Raman Peak (cm⁻¹) Assignment Interpretation
Free Fluorinated Phosphate ~800 P-O-C stretch Indicates molecules not coordinated with Li⁺
Solvated Fluorinated Phosphate Shifted from free peak P-O-C stretch Indicates molecules participating in the Li⁺ solvation sheath

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Film Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. In battery research, it is indispensable for analyzing the composition of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. researchgate.netrsc.org

The use of fluorinated phosphate additives like this compound is often intended to create a more stable and robust SEI layer. XPS analysis of electrodes cycled with such additives reveals the incorporation of fluorine- and phosphorus-containing species into the interfacial film. researchgate.net Studies on the related additive tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) show that its decomposition products contribute to the formation of a stable passivation layer. researchgate.netresearchgate.net The high-resolution spectra of elements like F 1s, P 2p, C 1s, and O 1s can identify the presence of key components such as lithium fluoride (B91410) (LiF), phosphates (e.g., LiₓPOyFz), and various organic and inorganic species derived from both the additive and the solvent. chemrxiv.orgnih.gov A stable, LiF-rich SEI is known to suppress dendrite growth and improve long-term cycling stability. researchgate.net

Scanning Electron Microscopy (SEM) for Electrode Surface Morphology and Stability

Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. It is widely used in battery research to visualize the morphology of electrode materials before and after electrochemical cycling.

When electrolytes containing additives like this compound are used, SEM is employed to assess the impact on the electrode surface. Post-mortem analysis of anodes and cathodes can reveal whether the additive helps to maintain the structural integrity of the electrode particles and promotes the formation of a smooth, uniform SEI layer. researchgate.net For example, in systems with fluorinated phosphorus additives, SEM images have confirmed the presence of a stable interphase on both graphite (B72142) and lithium iron phosphate (LFP) electrodes, which is crucial for achieving desirable long-term cycling performance. researchgate.net Conversely, in the absence of an effective additive, SEM can show evidence of electrode cracking, excessive or non-uniform SEI growth, and lithium dendrite formation.

Cyclic Voltammetry (CV) for Electrochemical Reaction Mechanism Elucidation

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of an electrolyte and electrode system. jecst.org By sweeping the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of different species in the electrolyte. usm.my

This technique is essential for determining the electrochemical stability window of the electrolyte and for understanding how additives like this compound participate in interfacial reactions. For instance, CV can show if the additive is preferentially oxidized or reduced compared to the bulk solvent, a key characteristic of a film-forming additive. researchgate.net Studies on the analogous compound tris(2,2,2-trifluoroethyl) phosphite (TTFP) have used CV to demonstrate its role in the electrochemical processes at the cathode surface during the initial activation cycles. researchgate.net The resulting voltammograms provide critical information on the formation of the passivating CEI layer, which is vital for protecting the cathode at high voltages. researchgate.net

Table 2: Information Derived from Cyclic Voltammetry

CV Feature Interpretation in Additive Research
Onset of Oxidation Current Indicates the potential at which the electrolyte or additive begins to decompose oxidatively.
Onset of Reduction Current Indicates the potential at which the electrolyte or additive begins to decompose reductively to form the SEI.
Peak Position and Shape Provides information on the reversibility and kinetics of the redox reactions involving the additive. jecst.org

Galvanostatic Cycling and Electrochemical Impedance Spectroscopy for Performance and Interfacial Resistance Evaluation

Galvanostatic cycling involves repeatedly charging and discharging a battery at a constant current to evaluate key performance metrics like capacity retention, coulombic efficiency, and rate capability. researchgate.net It is the primary method for assessing the practical impact of an electrolyte additive on battery performance. The inclusion of fluorinated phosphates often leads to improved long-term cycling stability. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a complementary technique that measures the impedance of a battery over a range of AC frequencies. fz-juelich.de The resulting data, often presented as a Nyquist plot, can be modeled to separate and quantify different sources of resistance within the cell, including the bulk electrolyte resistance (R_e), the charge-transfer resistance (R_ct), and the resistance associated with ion transport through the SEI layer (R_SEI). fz-juelich.deresearchgate.net When using an additive like this compound, EIS is used to monitor the evolution of the interfacial resistance during cycling. A stable and low interfacial resistance is indicative of a high-quality, ionically conductive SEI, which is a key goal of using such additives. researchgate.net

Other Advanced Techniques in Interfacial Chemistry Research (e.g., Cryo-EM, TOF-SIMS)

To gain a more profound understanding of the complex interfaces in batteries, researchers are increasingly turning to highly advanced characterization techniques.

Cryogenic Electron Microscopy (Cryo-EM) has emerged as a powerful tool for imaging beam-sensitive battery materials and interfaces in their near-native state. nih.govnih.gov By flash-freezing the battery components, Cryo-EM can preserve the delicate structure of the SEI and even the solid-liquid interface between the electrode and the electrolyte, providing unprecedented insights into their morphology and nanostructure with minimal artifacts. nih.govnrel.govresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another advanced surface analysis technique that provides detailed chemical information about the outermost layers of a material. utexas.edu It offers high mass resolution and sensitivity, enabling the identification and 3D mapping of the chemical composition of the SEI and CEI. utexas.edu This can reveal the spatial distribution of various decomposition products originating from additives like this compound, helping to build a comprehensive picture of the interphase architecture. utexas.edu

Computational and Theoretical Studies on Tris 2,2,3,3 Tetrafluoropropyl Phosphate Based Electrolytes

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) Analysis for Intermolecular Forces

Further computational research is needed to elucidate the specific molecular-level behaviors of Tris(2,2,3,3-tetrafluoropropyl)phosphate to determine its viability and mechanisms of action in advanced battery electrolytes.

Comparative Analysis and Structure Performance Relationships of Fluorinated Organophosphates in Battery Electrolytes

Comparison of Tris(2,2,3,3-tetrafluoropropyl)phosphate with Tripropyl Phosphate (B84403) (TPrP) and other Fluorinated Derivatives

The introduction of fluorine into the alkyl chains of organophosphates significantly alters their physicochemical properties, directly impacting their performance as electrolyte additives. A comparative analysis of this compound (TFPFP), its non-fluorinated analog Tripropyl Phosphate (TPrP), and other fluorinated derivatives such as Tris(2,2,2-trifluoroethyl)phosphate (TFP) reveals a trade-off between flame retardancy, ionic conductivity, and electrochemical stability.

Fluorination, in general, enhances the flame-retardant properties of organophosphates. The strong electron-withdrawing nature of fluorine atoms stabilizes the molecule, making it less prone to combustion. While TPrP offers some flame-retardant capabilities, the incorporation of fluorine in TFPFP leads to a significant improvement in suppressing electrolyte flammability. This enhancement is a critical factor for improving the safety of lithium-ion batteries.

However, this improved safety often comes at the cost of electrochemical performance. The increased viscosity and reduced dielectric constant associated with fluorination can lead to a decrease in ionic conductivity of the electrolyte. This, in turn, can negatively affect the rate capability and low-temperature performance of the battery. For instance, electrolytes containing fluorinated phosphates have been shown to exhibit higher cell impedance compared to their non-fluorinated counterparts. researchgate.net

Despite the potential for reduced conductivity, fluorinated phosphates like TFPFP can offer improved electrochemical stability. The presence of fluorine can help in the formation of a more stable and effective solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. mdpi.com Studies have shown that electrolytes based on phosphates with at least two fluorinated alkyl groups demonstrate stable cell performance at room temperature and can even improve capacity retention over extended testing periods. researchgate.net

CompoundFluorinationIonic ConductivityFlame RetardancyElectrochemical Stability
Tripropyl Phosphate (TPrP)NoneHigherModerateLower
This compound (TFPFP)PartialLowerHighHigh
Tris(2,2,2-trifluoroethyl)phosphate (TFP)HighLowerVery HighHigh

Elucidating the Influence of Fluorination Level and Position on Electrochemical Behavior

The degree and location of fluorine substitution on the alkyl chains of organophosphates are critical determinants of their electrochemical behavior. A higher degree of fluorination generally leads to enhanced oxidative stability, a crucial attribute for electrolytes in high-voltage lithium-ion batteries. This increased stability is attributed to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy levels of the solvent molecules due to the strong electron-withdrawing effect of fluorine. pinfa.eu

However, extensive fluorination can also have detrimental effects. It often leads to a decrease in the salt-dissolving ability of the solvent and a reduction in ionic conductivity, which can hinder the battery's power output. mdpi.com Therefore, a balance must be struck between achieving high oxidative stability and maintaining adequate ionic transport.

The position of the fluorine atoms also plays a significant role. Studies on various fluorinated organic compounds have shown that the specific placement of fluorine can influence the composition and stability of the SEI layer formed on the electrodes. For instance, some fluorinated compounds can decompose on the electrode surface to form a stable, LiF-rich SEI, which effectively suppresses further electrolyte decomposition and improves cycling stability. researchgate.net

The electrochemical window of an electrolyte is a key indicator of its operational voltage range. While specific data for this compound is not extensively reported in direct comparative studies, the general trend observed with fluorinated electrolytes is an expansion of the electrochemical window to higher potentials. This makes them suitable for use with high-voltage cathode materials.

Fluorination CharacteristicEffect on Electrochemical Behavior
Increased Fluorination Level Pros: Enhances oxidative stability, potentially widens the electrochemical window. Cons: Decreases ionic conductivity, may reduce salt solubility.
Position of Fluorine Atoms Influences the decomposition pathways and the resulting composition and effectiveness of the SEI and CEI layers.

Structure-Reactivity Relationships in Cathode Electrolyte Interphase (CEI) Formation

The Cathode Electrolyte Interphase (CEI) is a passivation layer that forms on the cathode surface due to the decomposition of electrolyte components at high potentials. The composition and stability of the CEI are critical for the long-term performance and safety of lithium-ion batteries. Fluorinated organophosphates, including this compound, play a significant role in shaping the properties of the CEI.

The molecular structure of these additives dictates their reactivity at the cathode surface. It is generally proposed that the phosphorus center in the phosphate molecule can be oxidized at high voltages. The presence of electron-withdrawing fluorine atoms in the alkyl chains influences the oxidation potential of the molecule and the subsequent decomposition pathways.

While specific XPS data for the CEI formed with this compound is scarce, studies on similar fluorinated phosphate additives reveal the presence of P-F and P-O bonds in the CEI, confirming their participation in its formation. The structure of the alkyl chain, including the number and position of fluorine atoms, will directly impact the composition and morphology of the resulting CEI, thereby influencing its effectiveness in protecting the cathode.

Structural FeatureInfluence on CEI Formation
Phosphate Group The central phosphorus atom is susceptible to oxidation at high cathode potentials, initiating the decomposition process.
Fluorinated Alkyl Chains The electron-withdrawing fluorine atoms modify the oxidation potential and decomposition products, often leading to the formation of a stable, LiF-rich CEI.
Overall Molecular Geometry Affects the packing and orientation of the additive at the cathode surface, influencing the uniformity and thickness of the resulting CEI layer.

Correlation between Molecular Structure and Flame Retardancy Efficacy in Electrolytes

The primary motivation for incorporating fluorinated organophosphates like this compound into battery electrolytes is to enhance their safety by reducing flammability. The flame retardancy of these compounds is intrinsically linked to their molecular structure, particularly the presence and nature of the phosphorus and fluorine elements.

Organophosphorus compounds generally exhibit flame-retardant properties through two main mechanisms: gas-phase radical scavenging and condensed-phase char formation. In the gas phase, upon combustion, phosphorus-containing radicals (e.g., PO•) are generated, which can quench the highly reactive H• and OH• radicals that propagate the flame, thereby interrupting the combustion chain reaction.

The presence of fluorine in the molecular structure significantly enhances this flame-retardant effect. The C-F bond is much stronger than the C-H bond, making the molecule more thermally stable. Furthermore, during combustion, the release of fluorine-containing species can also contribute to the radical scavenging mechanism in the gas phase.

The efficacy of a flame retardant is often quantified by its ability to reduce the self-extinguishing time (SET) of the electrolyte. The higher the degree of fluorination in an organophosphate, the more effective it is at reducing the SET. For instance, electrolytes containing highly fluorinated phosphates can be rendered non-flammable with a relatively low concentration of the additive. researchgate.net

Molecular FeatureCorrelation with Flame Retardancy
Phosphorus Atom Acts as the primary flame-retarding element, primarily through gas-phase radical scavenging.
Fluorine Atoms Increase thermal stability and contribute to radical scavenging, significantly enhancing the overall flame-retardant efficacy.
Alkyl Chain Structure The length and branching of the alkyl chains can influence the volatility and decomposition temperature of the compound, which in turn affects its flame-retardant performance.

Future Research Directions and Perspectives on Tris 2,2,3,3 Tetrafluoropropyl Phosphate Based Electrolytes

Development of Novel Electrolyte Systems Incorporating Tris(2,2,3,3-tetrafluoropropyl)phosphate for Enhanced Performance

Future research will likely focus on the strategic incorporation of this compound into various electrolyte systems to achieve a synergistic balance of safety and electrochemical performance. The fluorinated alkyl chains in TFPFP are expected to contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI), which is crucial for high-voltage applications.

Key research avenues in this area will include:

Optimization of TFPFP Concentration: Systematic studies will be necessary to determine the optimal concentration of TFPFP as an additive. The goal is to maximize flame retardancy and electrochemical stability without significantly compromising ionic conductivity and rate capability.

High-Voltage Electrolyte Formulations: The high oxidative stability anticipated for TFPFP makes it a promising candidate for electrolytes in high-energy-density batteries operating at voltages above 4.3 V. Research will focus on formulating TFPFP-containing electrolytes for use with next-generation high-voltage cathode materials.

Low-Temperature Performance: The impact of TFPFP on the low-temperature performance of electrolytes will be a critical area of investigation, as the addition of flame retardants can sometimes increase viscosity and hinder ion transport at colder temperatures.

Research Focus AreaObjectivesPotential Co-additives
Concentration Optimization Maximize safety with minimal impact on conductivity.N/A
Synergistic Additive Combinations Enhance SEI/CEI stability and overall performance.Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC)
High-Voltage Formulations Enable stable cycling of high-energy cathodes.Lithium bis(fluorosulfonyl)imide (LiFSI)
Low-Temperature Behavior Mitigate viscosity increase and improve ionic mobility.Co-solvents with low melting points

Advanced Characterization Techniques for In-situ/Operando Studies of Interfacial Phenomena

A deep understanding of the role of this compound in the formation and evolution of the electrode-electrolyte interphases is paramount. Future research will heavily rely on advanced characterization techniques to probe these interfaces under real operating conditions.

In-situ and Operando Spectroscopy: Techniques such as in-situ X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) will be invaluable for chemically characterizing the SEI and CEI layers formed in the presence of TFPFP. shu.edu.cn These methods can provide real-time information on the decomposition products of the additive and its contribution to the interfacial chemistry.

Operando Electrochemical Mass Spectrometry (OEMS): OEMS can be employed to detect and quantify gaseous byproducts during battery cycling, offering insights into the electrochemical stability window of TFPFP-containing electrolytes and any parasitic reactions that may occur.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM is a powerful tool for preserving the pristine state of the SEI and CEI for high-resolution imaging, which can reveal the morphology and structure of these critical layers.

These advanced techniques will be instrumental in elucidating the mechanisms by which TFPFP influences interfacial stability and ultimately, battery performance and longevity.

Further Refinement of Computational Models for Predictive Capabilities in Electrolyte Design

Computational modeling and simulations are poised to play a crucial role in accelerating the design and development of novel electrolytes containing this compound.

Density Functional Theory (DFT) Calculations: DFT can be utilized to predict the electrochemical stability, oxidation and reduction potentials, and decomposition pathways of TFPFP. These calculations can also shed light on the interactions between TFPFP, lithium ions, and solvent molecules, which govern the electrolyte's transport properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a molecular-level understanding of the structure and dynamics of TFPFP-based electrolytes. This includes predicting properties such as ionic conductivity and viscosity, as well as modeling the formation of the SEI layer.

Machine Learning and Artificial Intelligence: By leveraging large datasets from both computational and experimental studies, machine learning models can be developed to predict the performance of new electrolyte formulations containing TFPFP, thereby streamlining the discovery process.

The synergy between computational modeling and experimental validation will be key to rationally designing TFPFP-based electrolytes with tailored properties for specific battery applications.

Computational TechniqueKey InsightsPredictive Capability
Density Functional Theory (DFT) Electrochemical stability, decomposition pathways.Oxidation/reduction potentials.
Molecular Dynamics (MD) Ionic conductivity, viscosity, SEI formation.Transport properties.
Machine Learning (ML) Performance prediction of new formulations.Optimized electrolyte compositions.

Strategies for Overcoming Performance Trade-offs in Flame-Retardant Electrolytes for High-Energy Density Batteries

A primary challenge in the development of flame-retardant electrolytes is the common trade-off between enhanced safety and compromised electrochemical performance, such as reduced ionic conductivity and rate capability. researchgate.net Future research on this compound will need to address these challenges.

Molecular Design and Synthesis: The synthesis of novel derivatives of TFPFP with optimized molecular structures could lead to improved performance. For instance, modifying the length or branching of the fluoroalkyl chains could fine-tune the compound's physical and electrochemical properties.

Electrolyte Engineering with Co-solvents: The judicious selection of co-solvents can help to mitigate the negative impacts of TFPFP on electrolyte viscosity and conductivity. Low-viscosity, highly polar co-solvents can be explored to maintain good ion transport.

Localized High-Concentration Electrolytes (LHCEs): The concept of LHCEs, where a high concentration of lithium salt is dissolved in a mixture of a solvent and a diluent (which could be TFPFP), offers a promising strategy. This approach can enhance the stability of the electrolyte and the lithium salt while maintaining reasonable ionic conductivity.

Composite and Solid-State Electrolytes: Incorporating TFPFP into composite or solid-state electrolytes is another avenue to explore. This could provide a non-flammable electrolyte system with improved safety and mechanical properties.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a key component in the development of the next generation of safe and high-performance lithium-ion batteries.

Q & A

Q. Performance Metrics :

  • Flammability : Measure self-extinguishing time via UL 94 vertical burning tests.
  • Electrochemical Stability : Use linear sweep voltammetry (LSV) to determine oxidation potentials.
  • Cycling Performance : Test in coin cells (e.g., LiFePO₄/graphite) to assess capacity retention over 100+ cycles.

SEI Analysis : Employ X-ray photoelectron spectroscopy (XPS) to characterize surface films on electrodes .

Q. What strategies resolve contradictions in reported environmental persistence data for fluorinated organophosphates?

  • Methodological Answer :
  • Controlled Degradation Studies : Compare hydrolysis rates under varying pH (4–10) and UV exposure using OECD Guideline 111.
  • Isomer-Specific Analysis : Use GC×GC-MS to distinguish degradation products of structural analogs (e.g., TCPP isomers).
  • Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict half-lives in water/soil, validated against experimental data .

Q. How can isomerism or impurities in technical-grade samples impact research outcomes, and how are these mitigated?

  • Methodological Answer :
  • Chromatographic Separation : Use preparative HPLC with phenyl-modified silica columns to isolate isomers.
  • Quantitative NMR (qNMR) : Assign and quantify impurities using ³¹P NMR with an internal standard (e.g., triphenyl phosphate).
  • Batch Consistency : Source certified reference materials (CRMs) with lot-specific certificates of analysis (CoA) .

Q. What methodologies assess the compound’s ecotoxicological risks in aquatic ecosystems?

  • Methodological Answer :
  • Acute/Chronic Toxicity : Follow OECD Test Guidelines 201 (algae), 202 (Daphnia), and 203 (fish) to determine EC₅₀/LC₅₀ values.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish using radiolabeled ([¹⁴C]) compound.
  • Trophic Transfer Studies : Analyze biomagnification in model food chains (e.g., algae → Daphnia → fish) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.